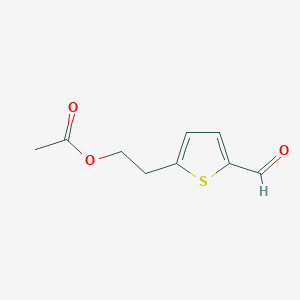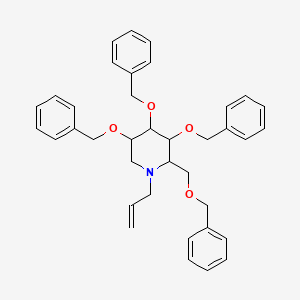
3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine is a complex organic compound characterized by its multiple phenylmethoxy groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of phenylmethoxy groups through etherification reactions. Common reagents used in these steps include phenylmethanol and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups, where nucleophiles such as halides or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine involves its interaction with specific molecular targets. The phenylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or enzymes. The piperidine ring may also play a role in modulating the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Tris(phenylmethoxy)benzoic acid
- 3,4,5-Tris(phenylmethoxy)benzaldehyde
- 3,4,5-Tris(phenylmethoxy)phenol
Uniqueness
3,4,5-Tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine is unique due to the presence of both phenylmethoxy groups and a piperidine ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C37H41NO4 |
|---|---|
Molecular Weight |
563.7 g/mol |
IUPAC Name |
3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-1-prop-2-enylpiperidine |
InChI |
InChI=1S/C37H41NO4/c1-2-23-38-24-35(40-26-31-17-9-4-10-18-31)37(42-28-33-21-13-6-14-22-33)36(41-27-32-19-11-5-12-20-32)34(38)29-39-25-30-15-7-3-8-16-30/h2-22,34-37H,1,23-29H2 |
InChI Key |
BYTICRSJMLVGIM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859891.png)
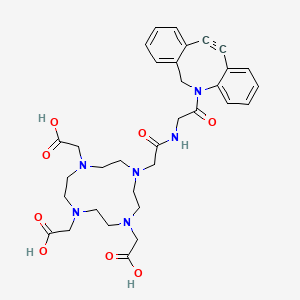

![4-[[2-(4-Chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperidine](/img/structure/B13859925.png)
![3-Methyl-2-chloro-4-amino-3H-imidazo[4,5-f]quinoline, Hydrochloride Salt](/img/structure/B13859937.png)


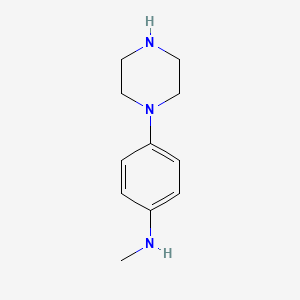
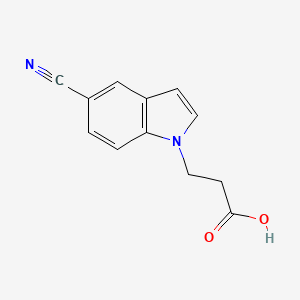

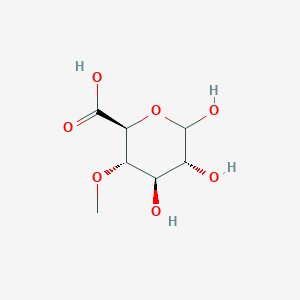
![5-[(2,3,6-trifluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13859967.png)
